Cytarabine

Acute Leukemia Nucleoside Transporter Deficiency Drug Resistance

Cytarabine (Ara-C) is the S-phase-specific antimetabolite backbone for AML induction and transporter research. Its strict hENT1 dependence (1,150-fold resistance in transport-deficient cells) precludes generic substitution with gemcitabine, fludarabine, or cladribine. Rapid deamination to inactive Ara-U demands continuous infusion or high-dose regimens. Weak cross-resistance (r=0.37) with purine analogs supports rational FLAG/CLIA salvage sequencing. For CNS delivery, liposomal cytarabine reduces intrathecal injections from 8–12 to ~2.6 per course. Procure as a validated positive control for nucleoside transporter and dCK resistance assays.

Molecular Formula C9H13N3O5
Molecular Weight 243.22 g/mol
CAS No. 147-94-4
Cat. No. B000982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytarabine
CAS147-94-4
SynonymsAra C
Ara-C
Arabinofuranosylcytosine
Arabinoside, Cytosine
Arabinosylcytosine
Aracytidine
Aracytine
beta Ara C
beta-Ara C
Cytarabine
Cytarabine Hydrochloride
Cytonal
Cytosar
Cytosar U
Cytosar-U
Cytosine Arabinoside
Molecular FormulaC9H13N3O5
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1
InChIKeyUHDGCWIWMRVCDJ-CCXZUQQUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid
Solubility36.5 [ug/mL] (The mean of the results at pH 7.4)
Freely soluble
1 G IN ABOUT 5 ML WATER & 500 ML ALC;  1 G IN ABOUT 1000 ML CHLOROFORM & 300 ML METHANOL
Soluble in water
4.38e+01 g/L

Cytarabine (CAS 147-94-4) S-Phase-Specific Antimetabolite for Leukemia and Lymphoma Research


Cytarabine (cytosine arabinoside, Ara-C) is a pyrimidine nucleoside analog antimetabolite classified as an S-phase-specific cytotoxic agent [1]. It functions as a prodrug requiring intracellular phosphorylation to its active triphosphate form (Ara-CTP), which competitively inhibits DNA polymerase and incorporates into DNA, causing chain termination and apoptosis in rapidly dividing cells [2]. Cytarabine is a cornerstone chemotherapeutic for acute leukemias and lymphomas, with established clinical use in both adult and pediatric populations for induction and consolidation therapy [3]. However, its clinical utility is limited by rapid systemic deamination to inactive uracil arabinoside (Ara-U), necessitating continuous infusion or high-dose regimens to maintain cytotoxic exposure [4].

Why Cytarabine Cannot Be Simply Substituted with Other Nucleoside Analogs


Despite structural and mechanistic similarities to other nucleoside antimetabolites such as gemcitabine, troxacitabine, fludarabine, cladribine, azacitidine, and decitabine, cytarabine cannot be generically interchanged due to profound differences in cellular uptake mechanisms, activation requirements, resistance profiles, and pharmacokinetic properties that directly impact therapeutic efficacy and toxicity [1]. Cytarabine is strictly dependent on equilibrative nucleoside transporters (hENT1) for cellular entry, rendering it ineffective in transport-deficient malignancies, whereas analogs like troxacitabine bypass this limitation via passive diffusion [2]. Furthermore, cytarabine's S-phase specificity and rapid deamination create a unique exposure-response relationship that necessitates distinct dosing schedules and formulation strategies compared to longer-acting or differently metabolized alternatives [3]. The compound's specific vulnerability to deoxycytidine kinase (dCK) deficiency and MRP4/5-mediated efflux confers a resistance pattern that does not uniformly overlap with other agents in its class, making therapeutic substitution clinically hazardous without confirmatory biomarker profiling [4].

Quantitative Differentiation Evidence for Cytarabine Procurement Decisions


Cytarabine vs. Gemcitabine: Differential Sensitivity in Transport-Deficient Leukemia Models

In nucleoside transport-deficient CCRF-CEM leukemia variants (CEM/ARAC8C), cytarabine exhibits a 1,150-fold increase in IC50 compared to wild-type cells, whereas gemcitabine shows a 432-fold increase. In contrast, the L-nucleoside analog troxacitabine, which enters cells primarily via passive diffusion, shows only a 7-fold increase, demonstrating cytarabine's absolute dependence on functional nucleoside transporters for cellular uptake and efficacy [1]. This transporter dependency represents a critical failure point for cytarabine in malignancies with downregulated hENT1 or hCNT expression, a common resistance mechanism in relapsed/refractory disease.

Acute Leukemia Nucleoside Transporter Deficiency Drug Resistance

Cytarabine vs. Cladribine and Fludarabine: Comparative Cytotoxicity in Primary AML Patient Samples

In a bioluminescence assay evaluating leukemic cells from 170 patients with AML, cladribine (50 nmol/L) and fludarabine (2 μmol/L) demonstrated greater in vitro cytotoxicity than cytarabine (0.5 μmol/L) at in vivo-mimicking concentrations [1]. Importantly, the cytotoxic effect of fludarabine correlated only weakly with cytarabine (r = 0.37), indicating incomplete cross-resistance between these purine analogs and the pyrimidine analog cytarabine, a finding with direct implications for salvage therapy sequencing [1].

Acute Myeloid Leukemia Ex Vivo Drug Sensitivity Cross-Resistance

Cytarabine vs. Azacitidine + Venetoclax: Clinical Response Rates in Relapsed/Refractory AML

A retrospective analysis of 86 patients with relapsed or refractory acute myeloid leukemia (RR-AML) treated with venetoclax combinations revealed that azacitidine plus venetoclax achieved a significantly higher response rate (CR/CRi/morphologic leukemia-free state) of 49% compared to 15% for low-dose cytarabine plus venetoclax (P = 0.008) [1]. Median overall survival (OS) was 25 months for azacitidine + venetoclax versus only 3.9 months for low-dose cytarabine + venetoclax (P = 0.003) [1].

Relapsed/Refractory AML Venetoclax Combinations Clinical Outcomes

Cytarabine vs. Liposomal Cytarabine (DepoCyt): Pharmacokinetic and Clinical Outcome Comparison in Neoplastic Meningitis

Liposomal cytarabine (DepoCyt) maintains cytotoxic concentrations of cytarabine in the cerebrospinal fluid (CSF) for more than 14 days, compared to less than 24 hours for standard intrathecal cytarabine [1]. In a randomized clinical trial (Glantz et al. 1999), DepoCyt demonstrated superior response rates, improved patient quality of life, and prolonged time to neurological progression compared to standard cytarabine [2]. This pharmacokinetic advantage translates to reduced intrathecal injection frequency, with an average of only 2.6 DepoCyt administrations required for CNS prophylaxis in ALL patients, compared to standard regimens requiring 8-12 injections [2].

Neoplastic Meningitis Intrathecal Chemotherapy Sustained-Release Formulation

Cytarabine vs. Troxacitabine: Differential Resistance Mediated by MRP4 and MRP5 Efflux Transporters

Overexpression of the multidrug resistance proteins MRP4 (ABCC4) and MRP5 (ABCC5) confers 2-4-fold resistance to both cytarabine and troxacitabine in transfected HEK293 cells, but not to gemcitabine [1]. Specifically, HEK/MRP4 cells exhibited 2-4-fold resistance to cytarabine, troxacitabine, and PMEA, while HEK/MRP5i cells showed resistance to cytarabine and PMEA, with gemcitabine showing no resistance [1]. Ara-C-nucleotide levels were 2-3-fold lower in MRP4/5 overexpressing cells and declined more rapidly after drug removal, indicating active efflux of the phosphorylated active metabolite Ara-CMP [1].

Drug Efflux MRP Transporters Acquired Resistance

Evidence-Based Procurement and Research Scenarios for Cytarabine


Acute Myeloid Leukemia Induction Therapy in Patients with Documented hENT1 Expression

Cytarabine remains the standard-of-care backbone for AML induction (typically as part of the '7+3' regimen) when tumor cells express functional nucleoside transporters. The 1,150-fold resistance increase observed in transport-deficient cells [1] underscores that cytarabine should only be prioritized when hENT1/hCNT expression is confirmed or strongly presumed. Procurement for AML induction protocols should include cytarabine in combination with an anthracycline (daunorubicin or idarubicin) or as high-dose cytarabine (HiDAC) consolidation, with the understanding that response rates and survival outcomes are significantly compromised in transport-deficient disease.

Intrathecal CNS Prophylaxis and Treatment of Neoplastic Meningitis

For intrathecal administration in leukemia and lymphoma patients requiring CNS-directed therapy, liposomal cytarabine (DepoCyt) offers quantifiable advantages over standard cytarabine solution. The >14-day duration of cytotoxic CSF concentrations [1] reduces the required number of intrathecal injections from 8-12 to an average of 2.6 per prophylaxis course [2], directly decreasing procedural complications, healthcare utilization, and patient burden. Procurement decisions for intrathecal agents in neoplastic meningitis or ALL CNS prophylaxis should favor liposomal cytarabine based on these established pharmacokinetic and clinical outcome differences.

Salvage Therapy Following Cytarabine Failure: Selection of Non-Cross-Resistant Purine Analogs

When cytarabine-based regimens fail, the weak cross-resistance correlation (r=0.37) between cytarabine and fludarabine [1] provides quantitative justification for switching to purine analog-based salvage regimens such as FLAG (fludarabine, cytarabine, G-CSF) or CLIA (cladribine, idarubicin, cytarabine). The differential resistance profile mediated by MRP4/5 efflux, which affects cytarabine but not gemcitabine [2], further supports rational sequencing strategies. Institutions managing relapsed/refractory AML should maintain access to both cytarabine and fludarabine/cladribine to enable this evidence-based therapeutic rotation.

Research Use in Nucleoside Transporter and Resistance Mechanism Studies

Cytarabine serves as a critical tool compound for investigating nucleoside transporter biology, deoxycytidine kinase (dCK) regulation, and ABC transporter-mediated drug efflux. Its well-characterized dependence on hENT1/hCNT (1150-fold resistance in transport-deficient cells [1]) and vulnerability to MRP4/5-mediated efflux (2-4-fold resistance [2]) make it an ideal positive control for functional transporter assays and resistance mechanism validation. Researchers studying nucleoside analog pharmacology or developing novel transporter-bypassing prodrugs should procure cytarabine as a comparator standard, as its resistance profile is the most extensively documented among this drug class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cytarabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.